molecular formula C20H15NO5 B2564593 4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate CAS No. 898429-89-5

4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate

Cat. No. B2564593
CAS RN: 898429-89-5
M. Wt: 349.342
InChI Key: OQEQPVUDFLODBK-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran derivatives can be synthesized by naturally occurring furanone compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of a benzene ring fused to a furan ring . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Computational Investigation and Molecular Properties

A computational study conducted by Mallikarjunaiah et al. (2021) on a similar benzofuran coumarin derivative revealed insights into the compound's electronic properties, including the highest occupied and lowest unoccupied molecular orbitals, theoretical bandgap energy, and electrostatic potential maps. This research provides a basis for understanding the electronic and optical properties of related compounds, which could be crucial for their application in materials science and molecular electronics (Mallikarjunaiah, Girish, & Gurumurthy, 2021).

Synthetic Access to Antimycobacterial Analogues

Research by Alvey et al. (2008) focused on the synthesis of furo[3,2-f]chromene analogues as selective inhibitors of mycobacterial growth, showcasing the potential antimycobacterial applications. This work emphasizes the compound's relevance in medicinal chemistry, particularly in the development of new treatments for mycobacterial infections (Alvey, Prado, Huteau, Saint‐Joanis, Michel, Koch, Cole, Tillequin, & Janin, 2008).

Chemical Diversity in Marine Sponge-Associated Fungi

Prompanya et al. (2016) isolated new benzofuran and chromene derivatives from the marine sponge-associated fungus Neosartorya quadricincta. Although these compounds did not show significant antibacterial, antifungal, or cytotoxic activity in this study, the research contributes to the chemical diversity and potential pharmaceutical applications of marine-derived substances (Prompanya, Dethoup, Gales, Lee, Pereira, Silva, Pinto, & Kijjoa, 2016).

Synthesis and Spectroscopic Analysis

Evale et al. (2009) estimated the dipole moments of biologically active coumarins, including derivatives related to the target compound, using solvatochromic shift methods. This research provides valuable data on the electronic structure and solvatochromic properties of coumarin derivatives, which could inform their use in biological and chemical sensors (Evale, Hanagodimath, Khan, & Kulkarni, 2009).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, especially in the search for efficient antimicrobial candidates . The full therapeutic potential of benzofuran compounds can be utilized for the treatment of microbial diseases .

properties

IUPAC Name

[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-21(2)20(23)24-13-7-8-17-14(10-13)15(11-19(22)26-17)18-9-12-5-3-4-6-16(12)25-18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEQPVUDFLODBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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